molecular formula C31H23Cl7N2O B1662950 Calmidazolium chloride CAS No. 57265-65-3

Calmidazolium chloride

Cat. No.: B1662950
CAS No.: 57265-65-3
M. Wt: 687.7 g/mol
InChI Key: YGEIMSMISRCBFF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Calmidazolium chloride: is a chemical compound that acts as a . Calmodulin is a crucial mediator of calcium signaling in eukaryotic cells.

  • The compound inhibits CaM-dependent phosphodiesterase and calmodulin-induced activation of erythrocyte Ca2±transporting ATPase .
  • Its chemical structure consists of 31 carbon atoms , 23 chlorine atoms , 7 nitrogen atoms , and 2 oxygen atoms .
  • This compound is widely used in research and has applications beyond its role as a calmodulin inhibitor.
  • Mechanism of Action

    Target of Action

    Calmidazolium chloride (CDZ) is a potent small molecule antagonist of calmodulin (CaM) . Calmodulin is an evolutionarily conserved eukaryotic multifunctional protein that functions as the major sensor of intracellular calcium signaling . Its calcium-modulated function regulates the activity of numerous effector proteins involved in a variety of physiological processes in diverse organs, from proliferation and apoptosis, to memory and immune responses .

    Mode of Action

    The mechanism by which CaM antagonists like CDZ inhibit CaM activity involves a direct binding of the drugs to CaM . Binding of a single molecule of CDZ induces an open-to-closed conformational reorientation of the two domains of CaM and results in a strong stabilization of its structural elements associated with a reduction of protein dynamics over a large time range . These CDZ-triggered CaM changes mimic those induced by CaM-binding peptides derived from physiological protein targets, despite their distinct chemical natures .

    Biochemical Pathways

    This compound antagonizes CaM-dependent phosphodiesterase and calmodulin-induced activation of erythrocyte Ca2±transporting ATPase . This affects the calcium signaling pathway, which is crucial for various cellular functions, including proliferation, apoptosis, memory, and immune responses .

    Pharmacokinetics

    It’s worth noting that most cam antagonists, including cdz, contain a hydrophobic benzene-ring structure . Therefore, lipid solubility may be one determinant of the ability of a drug to inhibit CaM .

    Result of Action

    The result of CDZ’s action is the inhibition of CaM, leading to the disruption of calcium signaling in the cell . This can have various effects depending on the specific cellular context, as CaM regulates a wide range of physiological processes .

    Action Environment

    It’s important to note that cdz, like all other cam antagonists, also affects additional cellular targets and its lack of selectivity hinders its application for dissecting calcium/cam signaling . Therefore, the cellular environment and the presence of other potential targets can influence the action of CDZ .

    Biochemical Analysis

    Biochemical Properties

    Calmidazolium chloride interacts with CaM, a protein that regulates the activity of numerous effector proteins involved in various physiological processes . The binding of this compound to CaM induces an open-to-closed conformational reorientation of the two domains of CaM . This results in a strong stabilization of its structural elements associated with a reduction of protein dynamics over a large time range . These this compound-triggered CaM changes mimic those induced by CaM-binding peptides derived from physiological protein targets .

    Cellular Effects

    This compound has been found to have significant effects on various types of cells. It is known to inhibit CaM-dependent enzymes, not only via its binding to CaM, but probably also directly by interfering with the CaM-target enzyme . It has been reported to block L-type Ca2+, K+, Na+ channels, and sarcoplasmic reticulum (SR) Ca2±release channels .

    Molecular Mechanism

    The molecular mechanism of this compound involves a direct binding of the drug to CaM . This binding induces an open-to-closed conformational reorientation of the two domains of CaM . This results in a strong stabilization of its structural elements and a reduction of protein dynamics over a large time range . These this compound-triggered CaM changes mimic those induced by CaM-binding peptides derived from physiological protein targets .

    Metabolic Pathways

    This compound is involved in the regulation of numerous effector proteins through its interaction with CaM

    Preparation Methods

      Industrial Production: Information on large-scale industrial production methods is limited. researchers typically synthesize it in the laboratory.

  • Chemical Reactions Analysis

      Reactivity: Calmidazolium chloride undergoes various chemical reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions. For example, reduction may yield amines or hydroxylated derivatives.

  • Scientific Research Applications

      Chemistry: Researchers use calmidazolium chloride as a tool to study calmodulin-related processes.

      Biology: It plays a role in understanding calcium signaling pathways and cellular responses.

      Medicine: Although not a direct therapeutic agent, its effects on cell growth and apoptosis are explored.

      Industry: Limited information exists regarding industrial applications.

  • Comparison with Similar Compounds

      Uniqueness: Calmidazolium chloride’s uniqueness lies in its ability to inhibit calmodulin while inducing apoptosis in certain cancer cell lines.

      Similar Compounds: While this compound stands out, other calmodulin inhibitors include and .

    For more details, you can refer to the following sources:

    Properties

    IUPAC Name

    1-[bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium;chloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C31H23Cl6N2O.ClH/c32-23-6-1-20(2-7-23)31(21-3-8-24(33)9-4-21)39-14-13-38(19-39)17-30(27-12-11-26(35)16-29(27)37)40-18-22-5-10-25(34)15-28(22)36;/h1-16,19,30-31H,17-18H2;1H/q+1;/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YGEIMSMISRCBFF-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=C[N+](=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl)Cl.[Cl-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C31H23Cl7N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID501017259
    Record name Calmidazolium chloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501017259
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    687.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    57265-65-3
    Record name Calmidazolium chloride
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=57265-65-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Calmidazolium chloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057265653
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Calmidazolium chloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501017259
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1-[bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazol-3-ium chloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name CALMIDAZOLIUM CHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CQN259H2W
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Calmidazolium chloride
    Reactant of Route 2
    Reactant of Route 2
    Calmidazolium chloride
    Reactant of Route 3
    Reactant of Route 3
    Calmidazolium chloride
    Reactant of Route 4
    Reactant of Route 4
    Calmidazolium chloride
    Reactant of Route 5
    Calmidazolium chloride
    Reactant of Route 6
    Calmidazolium chloride

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.